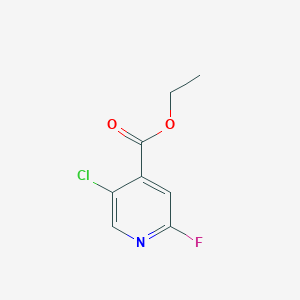
Ethyl5-chloro-2-fluoroisonicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-chloro-2-fluoroisonicotinate is an organic compound that belongs to the class of isonicotinates. It is characterized by the presence of ethyl, chloro, and fluoro substituents on the isonicotinic acid framework.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-chloro-2-fluoroisonicotinate typically involves the esterification of 5-chloro-2-fluoroisonicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: On an industrial scale, the production of Ethyl 5-chloro-2-fluoroisonicotinate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 5-chloro-2-fluoroisonicotinate can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro and fluoro substituents can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride
Major Products:
Nucleophilic substitution: Substituted derivatives depending on the nucleophile used.
Hydrolysis: 5-chloro-2-fluoroisonicotinic acid.
Oxidation and Reduction: Various oxidized or reduced forms of the compound
Aplicaciones Científicas De Investigación
Ethyl 5-chloro-2-fluoroisonicotinate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals .
Mecanismo De Acción
The mechanism of action of Ethyl 5-chloro-2-fluoroisonicotinate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its observed biological effects. The presence of chloro and fluoro substituents may enhance its binding affinity and specificity for these targets .
Comparación Con Compuestos Similares
- Ethyl 2-fluoroisonicotinate
- Ethyl 5-chloroisonicotinate
- Methyl 5-chloro-2-fluoroisonicotinate
Comparison: Ethyl 5-chloro-2-fluoroisonicotinate is unique due to the simultaneous presence of both chloro and fluoro substituents on the isonicotinate framework. This dual substitution can significantly influence its chemical reactivity and biological activity compared to similar compounds with only one substituent .
Propiedades
Fórmula molecular |
C8H7ClFNO2 |
|---|---|
Peso molecular |
203.60 g/mol |
Nombre IUPAC |
ethyl 5-chloro-2-fluoropyridine-4-carboxylate |
InChI |
InChI=1S/C8H7ClFNO2/c1-2-13-8(12)5-3-7(10)11-4-6(5)9/h3-4H,2H2,1H3 |
Clave InChI |
FRJCFPPAORCJGI-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC(=NC=C1Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(6-Benzyl-2-oxa-6-azaspiro[3.4]octan-8-YL)methanol](/img/structure/B13032815.png)
![(4-Bromo-2-fluorophenyl)-[2-[butyl(2-hydroxyethyl)amino]ethoxy]borinic acid](/img/structure/B13032817.png)



![3-(4-aminophenyl)-N-(cyclopropylmethyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B13032839.png)





![4-Chloro-1-methyl-1H-pyrazolo[3,4-D]pyrimidine-6-carbonitrile](/img/structure/B13032868.png)
![6,7-Dihydro-5H-indeno[5,6-D][1,3]dioxole-6-carbonitrile](/img/structure/B13032878.png)
